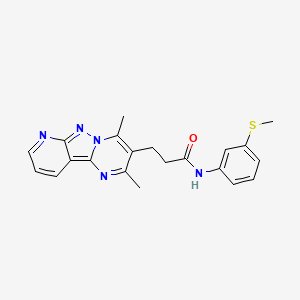

Pantothenate kinase-IN-2

Description

Properties

IUPAC Name |

3-(4,6-dimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-5-yl)-N-(3-methylsulfanylphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5OS/c1-13-17(9-10-19(27)24-15-6-4-7-16(12-15)28-3)14(2)26-21(23-13)18-8-5-11-22-20(18)25-26/h4-8,11-12H,9-10H2,1-3H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNCZUEUPSJKHGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC2=C3C=CC=NC3=NN12)C)CCC(=O)NC4=CC(=CC=C4)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Pantothenate Kinase-IN-2: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pantothenate kinase (PanK) is a critical regulatory enzyme in the biosynthesis of Coenzyme A (CoA), an essential cofactor in numerous metabolic pathways, including the tricarboxylic acid cycle and fatty acid metabolism.[1][2] The phosphorylation of pantothenate (vitamin B5) to 4'-phosphopantothenate by PanK is the first and rate-limiting step in the CoA biosynthetic pathway.[1][2] Mammals express four active PanK isoforms (PanK1α, PanK1β, PanK2, and PanK3) encoded by three distinct genes.[2] The activity of these isoforms is subject to feedback inhibition by CoA and its thioesters, particularly acetyl-CoA.[1] Dysregulation of PanK activity is associated with several human diseases, most notably Pantothenate Kinase-Associated Neurodegeneration (PKAN), a rare neurological disorder caused by mutations in the PANK2 gene.[2][3] This has spurred the development of small molecule modulators of PanK activity. Pantothenate kinase-IN-2 is a potent inhibitor of PanK1 and PanK3 isoforms, identified through high-throughput screening.[2][4] This technical guide provides an in-depth overview of the mechanism of action of this compound, including its effects on the CoA biosynthesis pathway, quantitative data on its inhibitory activity, and detailed experimental protocols for its characterization.

Core Mechanism of Action

This compound functions as a potent inhibitor of the PanK1 and PanK3 isoforms.[4] By inhibiting these enzymes, it directly blocks the first committed step of CoA biosynthesis, leading to a reduction in the intracellular pool of CoA. This mechanism makes it a valuable tool for studying the physiological roles of PanK1 and PanK3 and a potential starting point for the development of therapeutic agents targeting CoA metabolism.

Inhibition of Pantothenate Kinase

The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of PanK1 and PanK3.[4] This inhibition prevents the phosphorylation of pantothenate, thereby halting the downstream synthesis of CoA. The inhibitory effect is specific to the PanK enzymes, as detailed in the quantitative data section.

Impact on the Coenzyme A Biosynthetic Pathway

The inhibition of PanK1/3 by this compound has a direct and significant impact on the CoA biosynthetic pathway. This pathway is a five-step process that converts pantothenate into CoA.

Quantitative Data

The inhibitory potency of this compound against PanK1 and PanK3 has been determined through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target Enzyme | IC50 (µM) | Reference |

| Pantothenate Kinase 1 (PanK1) | 0.14 | [4] |

| Pantothenate Kinase 3 (PanK3) | 0.36 | [4] |

Signaling Pathways and Molecular Interactions

The precise binding site of this compound on PanK1 and PanK3 has not been definitively elucidated in publicly available literature. However, based on the known structures of PanK isoforms, it is hypothesized that the inhibitor binds within the active site, likely competing with either ATP or pantothenate.

Crystal structures of human PanK1α and PanK3 in complex with the feedback inhibitor acetyl-CoA have been solved, revealing the allosteric binding site.[5][6] Acetyl-CoA binds at a site that overlaps with the ATP binding site, preventing the necessary conformational changes for catalysis.[7][8] It is plausible that this compound interacts with residues in or near this regulatory site.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound.

In Vitro Pantothenate Kinase Activity Assay

This protocol is adapted from high-throughput screening methods used to identify PanK modulators.[2]

Objective: To measure the enzymatic activity of purified PanK1 or PanK3 and determine the inhibitory effect of this compound.

Materials:

-

Purified recombinant human PanK1 or PanK3 enzyme

-

Pantothenate

-

Adenosine triphosphate (ATP)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar ADP detection system

-

This compound stock solution (in DMSO)

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare a reaction mixture containing assay buffer, a fixed concentration of pantothenate (e.g., at its Km value), and the purified PanK enzyme.

-

Serially dilute this compound in DMSO and add to the wells of a 384-well plate. Include a DMSO-only control.

-

Add the enzyme/pantothenate mixture to the wells containing the inhibitor.

-

Initiate the kinase reaction by adding a fixed concentration of ATP (e.g., at its Km value).

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the Kinase-Glo® reagent according to the manufacturer's instructions. The luminescence signal is inversely proportional to the kinase activity.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Measurement of Cellular Coenzyme A Levels

This protocol describes a method to quantify total CoA levels in cultured cells treated with this compound.

Objective: To determine the effect of PanK inhibition by this compound on the intracellular CoA pool.

Materials:

-

Cultured cells (e.g., HEK293T, HepG2)

-

This compound

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Cell scrapers

-

Reagents for cell lysis and protein precipitation (e.g., perchloric acid)

-

CoA assay kit (e.g., from Abcam or similar) or HPLC-based method for CoA quantification

Procedure:

-

Seed cells in culture plates and allow them to adhere and grow to a desired confluency.

-

Treat the cells with various concentrations of this compound (and a DMSO control) for a specified period (e.g., 24-48 hours).

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells using a suitable method (e.g., scraping in a lysis buffer or sonication).

-

Deproteinize the cell lysates, for example, by perchloric acid precipitation followed by neutralization.

-

Quantify the total CoA in the deproteinized supernatant using a commercial CoA assay kit or by a validated HPLC method.

-

Normalize the CoA levels to the total protein concentration of the cell lysate.

-

Analyze the data to determine the dose-dependent effect of this compound on cellular CoA levels.

Conclusion

This compound is a valuable chemical probe for studying the roles of PanK1 and PanK3 in cellular metabolism. Its potent and specific inhibitory activity allows for the targeted disruption of CoA biosynthesis, providing a means to investigate the downstream consequences of reduced CoA levels. The experimental protocols outlined in this guide provide a framework for researchers to further characterize the effects of this inhibitor and to explore its potential therapeutic applications in diseases where modulation of CoA metabolism is desirable. Further structural studies are warranted to precisely define the binding mode of this compound to PanK1 and PanK3, which would facilitate the design of next-generation inhibitors with improved potency and selectivity.

References

- 1. Pantothenate kinase - Wikipedia [en.wikipedia.org]

- 2. A High-Throughput Screen Reveals New Small-Molecule Activators and Inhibitors of Pantothenate Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PANK2 - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. rcsb.org [rcsb.org]

- 7. Allosteric Regulation of Mammalian Pantothenate Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Modulation of Pantothenate Kinase 3 Activity by Small Molecules that Interact with the Substrate/Allosteric Regulatory Domain - PMC [pmc.ncbi.nlm.nih.gov]

Pantothenate Kinase-IN-2: A Technical Guide to its Downstream Signaling Pathways and Metabolic Consequences

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pantothenate kinase (PanK) is a critical enzyme that catalyzes the first and rate-limiting step in the biosynthesis of Coenzyme A (CoA), an essential cofactor in all living organisms. CoA plays a pivotal role as an acyl group carrier in numerous metabolic processes, including the citric acid cycle (TCA), fatty acid synthesis and oxidation, and the synthesis of complex lipids. In mammals, four active PanK isoforms (PanK1α, PanK1β, PanK2, and PanK3) are expressed from three distinct genes, each with unique regulatory properties and subcellular localizations. Pantothenate kinase-IN-2 (PK-IN-2) is a potent inhibitor of PanK1 and PanK3, making it a valuable tool for studying the downstream consequences of CoA depletion and a potential therapeutic agent in diseases characterized by metabolic dysregulation. This technical guide provides an in-depth overview of the downstream signaling pathways and metabolic consequences of PanK1/3 inhibition by PK-IN-2, complete with quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action

This compound exerts its effects by directly inhibiting the enzymatic activity of PanK1 and PanK3. This inhibition disrupts the conversion of pantothenate (Vitamin B5) to 4'-phosphopantothenate, the initial step in the CoA biosynthetic pathway. The reduction in PanK1 and PanK3 activity leads to a decrease in the intracellular pool of CoA. Given that PanK1 is predominantly expressed in the liver and PanK3 is more ubiquitously expressed, inhibition by PK-IN-2 is expected to have systemic effects on metabolism.

Quantitative Data: Potency and Cellular Effects

The inhibitory potency of this compound and the comparative potencies of other PanK regulatory molecules are summarized below. This data is crucial for designing experiments and understanding the inhibitor's efficacy.

| Compound/Molecule | Target(s) | IC50 Value | Notes |

| This compound | PanK1 | 0.14 µM | Potent inhibitor of PanK1. |

| PanK3 | 0.36 µM | Potent inhibitor of PanK3. | |

| Acetyl-CoA | PanK1β | ~5 µM | Feedback inhibitor. |

| PanK2 | ~0.1 µM | Potent feedback inhibitor. | |

| PanK3 | 1 µM | Feedback inhibitor. |

Downstream Signaling and Metabolic Pathways

The primary consequence of PanK1/3 inhibition by this compound is the depletion of the cellular Coenzyme A pool. This has cascading effects on numerous metabolic pathways rather than directly modulating classical signal transduction cascades (e.g., MAPK, PI3K/Akt). The major affected pathways are detailed below.

Coenzyme A Biosynthesis Pathway

Inhibition of PanK1/3 by PK-IN-2 directly blocks the initial step of CoA biosynthesis. This leads to a reduction in all subsequent intermediates and the final product, CoA.

Caption: Inhibition of the Coenzyme A biosynthetic pathway by this compound.

Fatty Acid Metabolism

CoA is essential for both the synthesis and degradation of fatty acids. Acetyl-CoA is the primer for fatty acid synthesis, and fatty acids are activated to acyl-CoAs before they can be oxidized.

-

Fatty Acid Synthesis: Reduced CoA levels lead to decreased availability of acetyl-CoA and malonyl-CoA, thereby inhibiting de novo fatty acid synthesis.

-

Fatty Acid β-Oxidation: Impaired formation of acyl-CoAs from fatty acids hinders their transport into the mitochondria and subsequent breakdown through β-oxidation, leading to an accumulation of fatty acids.

Caption: Impact of CoA depletion on fatty acid metabolism.

Tricarboxylic Acid (TCA) Cycle

The TCA cycle is a central hub of cellular metabolism, and its flux is highly dependent on the availability of acetyl-CoA, which is derived from the breakdown of carbohydrates, fats, and proteins.

-

Reduced Acetyl-CoA Input: Inhibition of PanK1/3 leads to decreased production of acetyl-CoA from all sources, thereby reducing the entry of substrates into the TCA cycle.

-

Impaired Energy Production: A slowdown of the TCA cycle results in diminished production of NADH and FADH2, which are critical for ATP generation through oxidative phosphorylation.

Caption: Reduced TCA cycle flux due to decreased acetyl-CoA availability.

Histone Acetylation and Gene Regulation

Acetyl-CoA is the sole donor of acetyl groups for histone acetylation, a key epigenetic modification that generally leads to a more open chromatin structure and increased gene transcription.

-

Hypoacetylation: A reduction in the nuclear pool of acetyl-CoA due to PanK1/3 inhibition can lead to global histone hypoacetylation.

-

Transcriptional Repression: Decreased histone acetylation can result in a more condensed chromatin state, leading to the repression of gene expression.

Caption: Link between CoA levels and epigenetic regulation via histone acetylation.

Experimental Protocols

Pantothenate Kinase Activity Assay (Radiometric)

This assay measures the incorporation of radiolabeled pantothenate into 4'-phosphopantothenate.

Materials:

-

Purified PanK1 or PanK3 enzyme

-

This compound

-

[1-14C]D-pantothenate

-

ATP

-

MgCl2

-

Tris-HCl buffer (pH 7.5)

-

Acetic acid

-

DE81 filter paper discs

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 2.5 mM ATP, and the desired concentration of purified PanK enzyme.

-

Add varying concentrations of this compound to the reaction mixture.

-

Initiate the reaction by adding [1-14C]D-pantothenate.

-

Incubate the reaction at 37°C for a set period (e.g., 10-30 minutes).

-

Stop the reaction by adding a small volume of concentrated acetic acid.

-

Spot an aliquot of the reaction mixture onto a DE81 filter paper disc.

-

Wash the discs multiple times with water or a weak buffer to remove unincorporated [1-14C]D-pantothenate.

-

Dry the discs and measure the radioactivity using a scintillation counter.

-

Calculate the percent inhibition at each concentration of PK-IN-2 to determine the IC50 value.

Quantification of Cellular Coenzyme A Levels (HPLC)

This method allows for the precise measurement of CoA and its thioesters in cell or tissue extracts.

Materials:

-

Cultured cells or tissue samples

-

Perchloric acid

-

Dithiothreitol (DTT)

-

HPLC system with a C18 reverse-phase column and UV detector

-

CoA standards

Procedure:

-

Sample Preparation:

-

For cultured cells, wash with ice-cold PBS and lyse with a cold solution of perchloric acid containing DTT.

-

For tissues, homogenize in cold perchloric acid with DTT.

-

-

Deproteinization: Centrifuge the lysate/homogenate at high speed to pellet the precipitated proteins.

-

Neutralization: Carefully neutralize the supernatant with a potassium carbonate solution.

-

HPLC Analysis:

-

Inject the neutralized sample onto the C18 column.

-

Elute with a suitable mobile phase gradient (e.g., a gradient of potassium phosphate (B84403) buffer and acetonitrile).

-

Detect CoA and its thioesters by monitoring absorbance at 254 nm.

-

-

Quantification: Compare the peak areas of the samples to a standard curve generated with known concentrations of CoA standards.

Conclusion

This compound is a powerful research tool for investigating the profound and multifaceted roles of Coenzyme A in cellular metabolism and gene regulation. By inhibiting PanK1 and PanK3, this molecule provides a means to dissect the intricate network of pathways that are dependent on CoA. The downstream consequences of this inhibition are significant, impacting core metabolic processes such as fatty acid metabolism and the TCA cycle, as well as influencing the epigenetic landscape through histone acetylation. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies and to further explore the therapeutic potential of modulating CoA biosynthesis.

The Gatekeepers of Metabolism: A Technical Guide to the Role of PanK1 and PanK3 in Coenzyme A Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coenzyme A (CoA) is an indispensable cofactor in cellular metabolism, acting as a carrier for acyl groups and playing a pivotal role in the citric acid cycle, fatty acid metabolism, and numerous other biosynthetic and catabolic pathways. The biosynthesis of CoA is a highly regulated five-step process, with the initial and rate-limiting step catalyzed by the enzyme pantothenate kinase (PanK). In mammals, four active PanK isoforms, encoded by three distinct genes, orchestrate the tissue-specific and metabolically-responsive synthesis of CoA. This technical guide provides an in-depth examination of two key cytosolic isoforms, PanK1 and PanK3. We will explore their distinct biochemical properties, modes of regulation, and physiological roles, with a focus on the quantitative data that defines their function. Furthermore, this guide details the experimental protocols necessary for their study and visualizes the complex pathways and regulatory networks in which they operate, offering a critical resource for researchers targeting CoA metabolism for therapeutic intervention.

The Coenzyme A Biosynthetic Pathway

The synthesis of Coenzyme A from vitamin B5 (pantothenate) is a universal and essential pathway in all living organisms.[1][2] This process involves five sequential enzymatic reactions, requiring pantothenate, cysteine, and four molecules of ATP.[1] The first step, the phosphorylation of pantothenate to 4'-phosphopantothenate, is the committed and rate-limiting step of the entire pathway.[3][4] This crucial reaction is catalyzed by pantothenate kinases (PanK). The subsequent steps involve the addition of cysteine, a decarboxylation reaction, the addition of an adenylyl group, and a final phosphorylation to yield the active CoA molecule. The tight regulation of the PanK-catalyzed step ensures that the intracellular pool of CoA is maintained in response to metabolic demands.

The Pantothenate Kinase Family: PanK1 and PanK3

In mammals, there are four active PanK isoforms (PanK1α, PanK1β, PanK2, and PanK3) encoded by three genes (PANK1, PANK2, and PANK3).[5][6] These isoforms share a highly homologous catalytic core but differ in their N-termini, which influences their subcellular localization and regulatory properties.[5] PanK1 and PanK3 are the primary cytosolic isoforms.

2.1. PanK1: The Hepatic Regulator

The PANK1 gene encodes two splice variants, PanK1α and PanK1β.[7]

-

PanK1α possesses a long N-terminal regulatory domain that confers feedback inhibition by free CoA and its thioesters.[4][7]

-

PanK1β has a short N-terminus and lacks this regulatory domain, making it significantly less sensitive to feedback inhibition.[4][6]

PanK1 is most highly expressed in tissues with high metabolic activity, particularly the liver.[6][8] This localization is critical for its role in supporting the metabolic shift from the fed to the fasted state, where it upregulates CoA synthesis to support gluconeogenesis and fatty acid oxidation.[8]

2.2. PanK3: The Ubiquitous Isoform

PanK3 is encoded by the PANK3 gene and is widely expressed across all tissues.[8] Structurally, it consists of the core catalytic domain and functions as a homodimer.[1] Unlike PanK1β, PanK3 is subject to stringent allosteric feedback regulation by acetyl-CoA and other acyl-CoA thioesters, making it a key sensor of the cell's metabolic state.[1][6]

Quantitative Data Presentation

The functional differences between PanK1 and PanK3 are most clearly defined by their enzymatic kinetics and sensitivity to regulators.

Table 1: Kinetic Parameters of Human PanK Isoforms

| Parameter | PanK1β | PanK3 | Reference(s) |

| Substrate Km (ATP) | Not Reported | 311 ± 53 µM | [1] |

| Substrate K0.5 (ATP) | Not Reported | 70 µM (Hill No. 1.8) | [5] |

| Substrate Km (Pantothenate) | Not Reported | 14 ± 0.1 µM | [1] |

| Specific Activity | Not Reported | 149 ± 2 nmol/min/mg | [1] |

| Note: The kinetic parameters for PanK1 isoforms are not as extensively reported in the literature as those for PanK3. The K0.5 value for PanK3 with ATP indicates significant cooperative binding. |

Table 2: Sensitivity of PanK Isoforms to Allosteric Regulators

| Compound | Parameter | PanK1β | PanK3 | Reference(s) |

| Acetyl-CoA | IC50 | ~5 µM | ~1 µM | [6] |

| Octanoyl-CoA | IC50 | Not Reported | 1.7 ± 0.08 µM | [5] |

| Palmitoyl-CoA | IC50 | Not Reported | 0.5 ± 0.02 µM | [5] |

| Compound 7 (Inhibitor) | IC50 | 70 ± 1.1 nM | 25 ± 1.8 nM | Not cited |

| Tamoxifen (Activator) | EC50 | Not Reported | ~5 µM | [1] |

Regulation of PanK1 and PanK3

The activity of PanK1 and PanK3 is controlled at both the allosteric and transcriptional levels, allowing cells to fine-tune CoA production in response to diverse signals.

4.1. Allosteric Regulation by Acyl-CoAs

The primary mechanism for controlling PanK activity is feedback inhibition by acetyl-CoA and other long-chain acyl-CoAs.[6] These molecules do not bind to the active site but to an allosteric site that spans the dimer interface.[5] Binding of acetyl-CoA stabilizes an "open," catalytically inactive conformation of the enzyme, which prevents ATP from binding productively.[5] PanK3 is highly sensitive to this inhibition, whereas the PanK1β isoform is the least sensitive, allowing it to remain active even when acetyl-CoA levels are high.[6] Conversely, long-chain acyl-carnitines can act as activators, particularly for PanK3, by counteracting the inhibitory effect of acetyl-CoA.[4]

4.2. Transcriptional Regulation

The expression of PANK genes is also tightly controlled to meet tissue-specific metabolic needs.

-

PANK1 : The expression of PANK1, particularly the PanK1α isoform, is upregulated by the transcription factor PPARα (Peroxisome Proliferator-Activated Receptor alpha).[5] This is a key mechanism during fasting, where PPARα activation increases PanK1 levels in the liver to boost CoA production for fatty acid oxidation.[8] The tumor suppressor p53 has also been identified as a direct transcriptional activator of PANK1, linking cellular stress responses to metabolic regulation.

-

PANK3 : The transcriptional regulation of PANK3 is less well-defined. However, analysis of its promoter region reveals binding sites for a number of ubiquitous transcription factors, including SP1 , MYC , Elk-1 , and NF-1 , suggesting it is regulated by general cellular growth and proliferation signals.[9]

Experimental Protocols

Accurate measurement of PanK activity is fundamental to studying its function and for screening potential modulators. Two common methods are the radiometric assay and the coupled spectrophotometric assay.

5.1. Protocol: Radiometric PanK Activity Assay

This "gold standard" assay directly measures the incorporation of a radiolabeled phosphate (B84403) from [γ-³²P]ATP or the phosphorylation of radiolabeled [¹⁴C]pantothenate.

Materials:

-

Purified PanK1 or PanK3 enzyme

-

Reaction Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT

-

Substrates: ATP solution (e.g., 5 mM), D-[1-¹⁴C]pantothenate (e.g., 50 µCi/mmol)

-

Stop Solution: 10% (v/v) acetic acid

-

P81 phosphocellulose filter paper

-

Wash Buffer: 1% acetic acid

-

Scintillation fluid and vials

-

Scintillation counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube on ice, prepare the reaction mixture. For a 50 µL final volume:

-

25 µL of 2x Reaction Buffer

-

5 µL of ATP solution (final concentration 2.5 mM)

-

5 µL of D-[1-¹⁴C]pantothenate (final concentration ~45 µM)

-

x µL of test compound (e.g., inhibitor/activator) or vehicle (DMSO)

-

Water to 45 µL

-

-

Initiate Reaction: Add 5 µL of diluted PanK enzyme (e.g., 5-10 nM final concentration) to start the reaction.

-

Incubation: Incubate the reaction at 37°C for a set time (e.g., 10-20 minutes) within the linear range of the enzyme.

-

Stop Reaction: Terminate the reaction by adding 5 µL of Stop Solution.

-

Spotting: Spot 40 µL of the stopped reaction mixture onto a labeled 2x2 cm square of P81 filter paper. Allow to air dry completely.

-

Washing: Wash the filter papers 3 times for 5 minutes each in a beaker containing ice-cold Wash Buffer to remove unincorporated [¹⁴C]pantothenate. Perform a final brief wash with acetone (B3395972) to aid drying.

-

Counting: Place the dried filter paper into a scintillation vial, add 4 mL of scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Analysis: Compare the counts per minute (CPM) in the presence of test compounds to the vehicle control to determine percent inhibition or activation.

5.2. Protocol: Coupled Spectrophotometric PanK Activity Assay

This continuous assay measures ADP production by coupling it to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

Materials:

-

Purified PanK1 or PanK3 enzyme

-

Assay Buffer: 100 mM HEPES (pH 7.6), 20 mM KCl, 10 mM MgCl₂

-

Coupling Reagents:

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Pyruvate Kinase (PK)

-

Lactate Dehydrogenase (LDH)

-

-

Substrates: ATP, Pantothenate

-

Spectrophotometer with temperature control (340 nm)

Procedure:

-

Master Mix Preparation: Prepare a master mix containing Assay Buffer, PEP (e.g., 2 mM), NADH (e.g., 0.3 mM), PK (e.g., 5 U/mL), and LDH (e.g., 2.5 U/mL).

-

Reaction Setup: In a quartz cuvette, combine:

-

Master Mix

-

Pantothenate (at desired concentration)

-

PanK enzyme

-

Test compound or vehicle

-

-

Baseline Reading: Place the cuvette in the spectrophotometer at 37°C and monitor the absorbance at 340 nm until a stable baseline is achieved.

-

Initiate Reaction: Start the reaction by adding a small volume of ATP (at desired concentration).

-

Monitor Activity: Continuously record the absorbance at 340 nm. The rate of NADH oxidation (decrease in A₃₄₀) is directly proportional to the rate of ADP production by PanK.

-

Analysis: Calculate the reaction velocity using the molar extinction coefficient of NADH (6,220 M⁻¹cm⁻¹). This method is ideal for determining steady-state kinetic parameters like Km and Vmax.

Conclusion: PanK1 and PanK3 as Therapeutic Targets

PanK1 and PanK3, as the gatekeepers of CoA biosynthesis, represent compelling targets for drug development. Their distinct regulatory profiles and tissue expression patterns offer opportunities for selective modulation.

-

PanK1 inhibition may be a viable strategy for metabolic disorders like type 2 diabetes, where limiting hepatic CoA could modulate glucose and lipid metabolism.[8]

-

PanK3 activation is a promising approach for treating pantothenate kinase-associated neurodegeneration (PKAN), a rare neurological disorder caused by mutations in the mitochondrial PANK2 gene. Activating the cytosolic PanK3 could potentially bypass the deficient PanK2 and restore adequate CoA levels in neurons.

A deep understanding of the biochemical, regulatory, and physiological nuances of PanK1 and PanK3, facilitated by the robust experimental methods detailed herein, is essential for the successful development of novel therapeutics targeting the CoA pathway.

References

- 1. Modulation of Pantothenate Kinase 3 Activity by Small Molecules that Interact with the Substrate/Allosteric Regulatory Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PANK3 pantothenate kinase 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

- 4. Pantothenate kinase - Wikipedia [en.wikipedia.org]

- 5. Allosteric Regulation of Mammalian Pantothenate Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Physiological roles of the pantothenate kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The murine pantothenate kinase (Pank1) gene encodes two differentially regulated pantothenate kinase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Alliance of Genome Resources [alliancegenome.org]

- 9. genecards.org [genecards.org]

Pantothenate Kinase-IN-2: A Potent Regulator of Cellular Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pantothenate kinase (PanK) is a critical enzyme that catalyzes the initial and rate-limiting step in the biosynthesis of Coenzyme A (CoA), an essential cofactor in all living organisms. CoA plays a pivotal role in numerous metabolic pathways, including the synthesis and oxidation of fatty acids, the citric acid cycle, and the metabolism of amino acids. In mammals, four active isoforms of PanK exist (PanK1α, PanK1β, PanK2, and PanK3), encoded by three distinct genes. The differential expression and regulation of these isoforms in various tissues underscore their importance in maintaining cellular energy homeostasis. Dysregulation of PanK activity has been implicated in several human diseases, most notably Pantothenate Kinase-Associated Neurodegeneration (PKAN), a rare neurological disorder caused by mutations in the PANK2 gene. This has spurred significant interest in the development of small molecule modulators of PanK activity as potential therapeutic agents and research tools.

This technical guide focuses on Pantothenate kinase-IN-2, a potent inhibitor of PanK isoforms 1 and 3 (PanK1/3). Discovered through a high-throughput screening campaign, this small molecule serves as a valuable chemical probe for elucidating the intricate roles of PanK1 and PanK3 in cellular metabolism and for exploring their potential as therapeutic targets.

Core Compound Data: this compound

This compound is a small molecule inhibitor identified for its potent activity against PanK1 and PanK3. The following table summarizes its key inhibitory activities.

| Target | IC50 (µM) | Reference |

| PanK1 | 0.14 | [1] |

| PanK3 | 0.36 | [1] |

Mechanism of Action

This compound exerts its inhibitory effect by binding to the ATP-enzyme complex of PanK1 and PanK3.[2][3] This mechanism of action suggests that the inhibitor stabilizes a conformation of the enzyme that is unable to proceed with the phosphorylation of its substrate, pantothenate (Vitamin B5). The binding of ATP to the enzyme is a prerequisite for the inhibitor's interaction, highlighting a specific mode of non-competitive or uncompetitive inhibition with respect to pantothenate.

Impact on Cellular Metabolism

The inhibition of PanK1 and PanK3 by this compound is expected to lead to a reduction in the intracellular pool of CoA. This has significant ramifications for cellular metabolism, as CoA is a critical carrier of acyl groups and a cofactor for a vast number of enzymatic reactions. The primary metabolic pathways affected include:

-

Fatty Acid Metabolism: Both the synthesis of fatty acids in the cytoplasm and their degradation via β-oxidation in the mitochondria are heavily reliant on CoA.

-

Citric Acid Cycle: The entry of acetyl-CoA, derived from carbohydrates, fats, and proteins, into the citric acid cycle is a key step in cellular respiration and is dependent on the availability of CoA.

-

Amino Acid Metabolism: The catabolism of many amino acids proceeds through intermediates that require CoA.

A study on the parent compound of this compound (compound 7 from the original high-throughput screen) demonstrated its ability to inhibit CoA biosynthesis in a cellular context.

| Cell Line | Assay | Apparent IC50 (µM) | Reference |

| C3A | Inhibition of [3H]pantothenate incorporation into CoA | 0.9 ± 0.11 | [2] |

This cellular activity confirms that the inhibitor can effectively penetrate cells and engage its target to modulate CoA levels.

Signaling and Metabolic Pathways

The central role of Pantothenate Kinase in cellular metabolism is depicted in the following pathway diagram. This compound acts at the initial step, thereby impacting all downstream processes that are dependent on Coenzyme A.

Caption: Coenzyme A biosynthesis pathway and the point of inhibition by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide an overview of the key experimental protocols used in the characterization of this compound.

High-Throughput Screening (HTS) for PanK Inhibitors

The discovery of this compound was the result of a large-scale high-throughput screening campaign designed to identify modulators of PanK3 activity.[2]

Principle: The assay is a luciferase-based method that measures the amount of ATP remaining after the PanK enzymatic reaction. Inhibition of PanK results in less ATP consumption and consequently, a higher luminescence signal.

Protocol Outline:

-

Compound Plating: Test compounds from a chemical library are dispensed into 384-well assay plates at a final concentration of 12 µM.

-

Enzyme and Substrate Addition: A reaction mixture containing purified human PanK3, pantothenate, and ATP is added to the wells containing the test compounds.

-

Incubation: The reaction is allowed to proceed for a set period at room temperature to allow for the enzymatic conversion of pantothenate to 4'-phosphopantothenate, with the concomitant consumption of ATP.

-

Detection: A commercially available luciferase/luciferin-based ATP detection reagent (e.g., Kinase-Glo®) is added to the wells. This reagent quenches the PanK reaction and initiates a light-producing reaction catalyzed by luciferase, where the light output is directly proportional to the amount of ATP present.

-

Data Acquisition: The luminescence signal from each well is measured using a plate reader.

-

Data Analysis: The raw luminescence data is normalized to controls (no enzyme and no inhibitor) to determine the percent inhibition for each compound. Hits are identified as compounds that produce a significant increase in luminescence compared to the control.

Caption: A generalized workflow for the high-throughput screening of PanK inhibitors.

Cellular Coenzyme A Synthesis Assay

To determine the effect of this compound on CoA biosynthesis in a cellular environment, a radiolabeling assay is employed.[2]

Principle: This assay measures the incorporation of radiolabeled pantothenate into the cellular CoA pool. A decrease in the amount of radiolabeled CoA in the presence of the inhibitor indicates a reduction in PanK activity.

Protocol Outline:

-

Cell Culture: C3A cells (a human hepatoma cell line) are cultured in appropriate media.

-

Compound Treatment: Cells are treated with varying concentrations of this compound for a specified period.

-

Radiolabeling: [3H]pantothenate is added to the cell culture medium, and the cells are incubated to allow for the uptake and incorporation of the radiolabel into CoA.

-

Cell Lysis and Extraction: The cells are harvested and lysed, and the cellular contents are extracted.

-

Quantification of Radiolabeled CoA: The cell extracts are applied to DE-81 ion-exchange filters, which bind the negatively charged CoA and its derivatives. Unincorporated [3H]pantothenate is washed away.

-

Scintillation Counting: The amount of radioactivity retained on the filters, which corresponds to the amount of newly synthesized radiolabeled CoA, is measured using a scintillation counter.

-

Data Analysis: The data is used to calculate the IC50 value of the inhibitor for the inhibition of cellular CoA synthesis.

Conclusion

This compound is a potent and specific inhibitor of PanK1 and PanK3 that serves as a valuable tool for the study of CoA metabolism. Its ability to modulate cellular CoA levels makes it a useful probe for investigating the downstream consequences of reduced CoA in various biological processes. The experimental protocols outlined in this guide provide a foundation for further research into the mechanism and applications of this and similar small molecule inhibitors. Future studies may focus on optimizing the structure of this compound to improve its potency, selectivity, and pharmacokinetic properties, with the ultimate goal of developing novel therapeutic agents for diseases associated with dysregulated CoA metabolism.

References

Pantothenate Kinase-IN-2: A Chemical Probe for Elucidating Coenzyme A Metabolism

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Coenzyme A (CoA) is an indispensable metabolic cofactor in all domains of life, participating in a vast array of biochemical reactions, including the Krebs cycle, fatty acid metabolism, and the synthesis of neurotransmitters. The biosynthesis of CoA is a tightly regulated process, with pantothenate kinases (PanKs) serving as the key rate-limiting enzymes. Dysregulation of PanK activity is implicated in several human diseases, most notably Pantothenate Kinase-Associated Neurodegeneration (PKAN). The development of potent and selective chemical probes for PanKs is therefore crucial for dissecting the intricate roles of CoA metabolism in health and disease and for exploring novel therapeutic avenues. This technical guide provides an in-depth overview of Pantothenate kinase-IN-2, a potent inhibitor of PanK isoforms, as a chemical tool to investigate CoA metabolism. We present its quantitative biochemical data, detailed experimental protocols for its characterization, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to Coenzyme A Metabolism and Pantothenate Kinases

Coenzyme A is a universal and essential cofactor that acts as a carrier of acyl groups. Its synthesis begins with the phosphorylation of pantothenate (vitamin B5) by pantothenate kinase (PanK), a reaction that represents the committed and rate-limiting step in the entire CoA biosynthetic pathway. In mammals, there are four isoforms of PanK: PanK1α, PanK1β, PanK2, and PanK3, encoded by three distinct genes. These isoforms exhibit different tissue distributions and regulatory properties, suggesting specialized roles in cellular metabolism. The activity of PanKs is subject to feedback inhibition by CoA and its thioesters, such as acetyl-CoA, ensuring a homeostatic control of intracellular CoA levels.

Given their central role in metabolism, PanKs have emerged as attractive targets for therapeutic intervention. Mutations in the PANK2 gene, which encodes the mitochondrial isoform, lead to PKAN, a debilitating neurodegenerative disorder characterized by iron accumulation in the brain. Conversely, inhibition of PanK activity has been proposed as a potential strategy for managing type II diabetes.

This compound: A Potent PanK Inhibitor

This compound (also referred to as compound 7 in the primary literature) was identified through a high-throughput screen as a potent inhibitor of the pantothenate kinase family.[1] It serves as a valuable chemical probe for studying the downstream effects of reduced CoA synthesis in various cellular and in vivo models.

Mechanism of Action

Kinetic and biophysical studies have revealed that this compound acts by binding to the ATP-enzyme complex.[1] This mechanism of action is characterized as mixed-type inhibition with respect to both ATP and pantothenate.[1] Thermal shift assays have confirmed that the inhibitor stabilizes the PanK3 protein only in the presence of ATP, further supporting its binding to the ATP-PanK3 complex.[1]

Quantitative Data

The inhibitory activity of this compound has been quantified against multiple PanK isoforms using both biochemical and cell-based assays. The following table summarizes the reported IC50 values.

| Assay Type | Target | IC50 (µM) | Reference |

| Radiochemical Assay | PanK1β | 0.070 | [1] |

| Radiochemical Assay | PanK2 | 0.092 | [1] |

| Radiochemical Assay | PanK3 | 0.025 | [1] |

| Cellular CoA Biosynthesis Assay (C3A cells) | Endogenous PanKs | 0.9 | [1] |

Signaling Pathways and Experimental Workflows

Coenzyme A Biosynthesis Pathway

The synthesis of Coenzyme A from Pantothenate (Vitamin B5) is a five-step enzymatic pathway. Pantothenate kinase (PanK) catalyzes the first committed step, which is the primary regulatory point of the pathway and the target of this compound.

References

The Impact of Pantothenate Kinase-IN-2 on Lipid Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pantothenate kinase (PanK) is a critical regulatory enzyme in the biosynthesis of Coenzyme A (CoA), an essential cofactor for numerous metabolic processes, including the synthesis and oxidation of lipids. Inhibition of PanK presents a promising therapeutic strategy for metabolic disorders characterized by aberrant lipid accumulation. This technical guide provides an in-depth analysis of Pantothenate kinase-IN-2, a potent inhibitor of PanK1 and PanK3 isoforms. We will explore its mechanism of action, its anticipated effects on lipid synthesis supported by data from related PanK inhibition studies, detailed experimental protocols for its characterization, and the key signaling pathways involved.

Introduction to Pantothenate Kinase and its Role in Lipid Metabolism

Pantothenate kinase is the first and rate-limiting enzyme in the five-step biosynthetic pathway of CoA from pantothenate (vitamin B5).[1] CoA is indispensable for cellular metabolism, acting as a carrier of acyl groups. In lipid metabolism, CoA and its thioesters, such as acetyl-CoA and malonyl-CoA, are fundamental building blocks and intermediates. Acetyl-CoA is the precursor for de novo fatty acid synthesis, while malonyl-CoA, synthesized from acetyl-CoA by acetyl-CoA carboxylase (ACC), is a key regulator of this process.[1]

There are four known isoforms of PanK in mammals: PanK1α, PanK1β, PanK2, and PanK3, encoded by three distinct genes.[2] These isoforms exhibit different tissue distributions and regulatory properties. PanK1 and PanK3 are primarily cytosolic and are subject to feedback inhibition by acetyl-CoA and other acyl-CoA species.[2] Given their central role in regulating CoA levels, inhibiting PanK1 and PanK3 is expected to significantly impact cellular lipid synthesis.

This compound: A Potent PanK1/3 Inhibitor

This compound is a small molecule inhibitor with high potency against PanK1 and PanK3.[3] Its inhibitory activity makes it a valuable tool for studying the physiological roles of these specific PanK isoforms and as a potential therapeutic agent.

Quantitative Data on Inhibitory Activity

The inhibitory potency of this compound has been determined through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values highlight its efficacy against PanK1 and PanK3.

| Target Isoform | IC50 (µM) | Reference |

| PanK1 | 0.14 | [3] |

| PanK3 | 0.36 | [3] |

Table 1: In vitro inhibitory activity of this compound against PanK1 and PanK3 isoforms.

Anticipated Effects on Lipid Synthesis

While direct quantitative data on the effect of this compound on lipid synthesis is not yet available in published literature, the well-established role of PanK1 and PanK3 in CoA biosynthesis allows for strong predictions of its impact. Inhibition of these isoforms is expected to decrease the intracellular pool of CoA, leading to a subsequent reduction in the levels of acetyl-CoA and malonyl-CoA. This would, in turn, inhibit the activity of key lipogenic enzymes.

| Parameter | Expected Effect of this compound | Rationale |

| Cellular CoA Levels | Decrease | Direct inhibition of the rate-limiting step in CoA biosynthesis. |

| Fatty Acid Synthesis Rate | Decrease | Reduced availability of acetyl-CoA and malonyl-CoA for fatty acid synthase (FASN). |

| Triglyceride Accumulation | Decrease | Lower availability of fatty acids for esterification into triglycerides. |

| Lipid Droplet Formation | Decrease | Consequence of reduced triglyceride synthesis. |

| SREBP-1c Activity | Decrease | CoA derivatives are involved in the regulation of SREBP-1c, a master transcriptional regulator of lipogenesis. |

Table 2: Predicted effects of this compound on key markers of lipid synthesis.

Signaling Pathways Modulated by this compound

The inhibition of PanK1/3 by this compound initiates a cascade of events that ultimately suppresses lipid synthesis. The primary mechanism is the depletion of the CoA pool, which has direct and indirect downstream consequences on lipogenic pathways.

A key transcriptional regulator of lipogenesis is the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).[4] The activity of SREBP-1c is modulated by cellular metabolites, including those derived from CoA.[5] By reducing the CoA pool, this compound is expected to downregulate SREBP-1c activity, leading to decreased transcription of lipogenic genes such as ACC and FASN.[4][6]

Experimental Protocols

To fully characterize the effects of this compound on lipid synthesis, a series of in vitro and cell-based assays are recommended.

In Vitro PanK Inhibition Assay

This protocol is to determine the IC50 of this compound against purified PanK isoforms.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Physiological roles of the pantothenate kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. SREBPs: Metabolic Integrators in Physiology and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel JNK2/SREBP-1c pathway involved in insulin-induced fatty acid synthesis in human adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Expression of SREBP-1c Requires SREBP-2-mediated Generation of a Sterol Ligand for LXR in Livers of Mice | eLife [elifesciences.org]

An In-depth Technical Guide: Investigating the Link Between Pantothenate Kinase (PanK) Inhibition and Insulin Signaling

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Coenzyme A (CoA) is a vital cellular cofactor central to metabolism, participating in over 100 biochemical reactions, including the Krebs cycle and fatty acid metabolism.[1][2] The biosynthesis of CoA is a five-step enzymatic process where Pantothenate Kinase (PanK) catalyzes the first and rate-limiting step, making it a critical control point for cellular CoA levels.[2][3][4] Insulin (B600854) signaling, a cornerstone of metabolic regulation, orchestrates the body's use and storage of glucose. Dysregulation of this pathway leads to insulin resistance, a hallmark of type 2 diabetes. Emerging evidence reveals a complex and significant interplay between PanK activity, CoA homeostasis, and the insulin signaling cascade. This guide provides a detailed examination of the mechanistic links, presents key quantitative data from preclinical studies, outlines relevant experimental protocols, and visualizes the core pathways and workflows.

The Central Role of PanK in Coenzyme A Biosynthesis

The synthesis of CoA from vitamin B5 (pantothenate) is tightly regulated, primarily at the level of the PanK enzymes.[5] Mammals express four active PanK isoforms (PanK1, PanK2, PanK3, PanK4), encoded by three genes, with distinct tissue distributions and regulatory properties.[1][3] The activity of these kinases is governed by feedback inhibition from CoA and its thioesters, particularly acetyl-CoA, which binds to an allosteric site and stabilizes an inactive enzyme conformation.[1][6] This regulation ensures that CoA production is matched to the cell's metabolic state. PanK inhibition, therefore, directly leads to reduced intracellular CoA pools, initiating a cascade of metabolic consequences.

The Insulin Signaling Cascade: A Brief Overview

The canonical insulin signaling pathway is initiated by insulin binding to its cell surface receptor (IR), triggering the receptor's tyrosine kinase activity.[7][8] This leads to the phosphorylation of Insulin Receptor Substrate (IRS) proteins, which act as docking sites for downstream effectors.[9][10] A key effector is Phosphoinositide 3-kinase (PI3K), which generates lipid second messengers that recruit and activate protein kinase B (Akt/PKB).[8][11] Activated Akt mediates most of insulin's metabolic effects, including the translocation of GLUT4 glucose transporters to the cell membrane to facilitate glucose uptake, the promotion of glycogen (B147801) synthesis by inhibiting GSK-3, and the suppression of gluconeogenesis in the liver.[8][11]

Mechanistic Intersection of PanK Inhibition and Insulin Signaling

The inhibition of PanK disrupts insulin signaling and glucose homeostasis through several interconnected mechanisms, primarily by altering the metabolic landscape of the cell.

4.1 Acetyl-CoA Accumulation and Impaired Glucose Metabolism Studies involving the genetic deletion of PanK isoforms provide critical insights. In skeletal muscle, the absence of PanK4 leads to a significant increase in acetyl-CoA levels.[12][13][14] Elevated acetyl-CoA allosterically inhibits the pyruvate (B1213749) dehydrogenase (PDH) complex, the enzyme that links glycolysis to the TCA cycle by converting pyruvate to acetyl-CoA.[14] This inhibition impairs glucose oxidation, leading to reduced glucose uptake during insulin stimulation and exercise, thereby inducing a state of glucose intolerance and insulin resistance at the cellular level.[12][14]

4.2 Uncoupling Insulin Resistance from Hyperglycemia While PanK inhibition can induce cellular insulin resistance, its systemic effects on glucose can be counterintuitive. In leptin-deficient diabetic mouse models, deletion of PanK1 actually reduces hyperglycemia and hyperinsulinemia.[5][15] This occurs because the resulting reduction in hepatic CoA levels is sufficient to restrict the rates of fatty acid oxidation and, critically, de novo glucose production (gluconeogenesis), independent of the cell's responsiveness to insulin.[5] This finding suggests PanK inhibition can uncouple obesity-associated insulin resistance from its primary consequence, hyperglycemia, presenting a potential therapeutic angle.[5][15]

4.3 The p53/PANK1/miR-107 Signaling Axis A distinct signaling pathway has been identified that links the metabolic stress of a high-fat diet (HFD) to insulin resistance via PanK1.[16] In this pathway, HFD activates the tumor suppressor protein p53, which increases the expression of PANK1.[16] Elevated PANK1, in turn, upregulates microRNA-107 (miR-107). This microRNA then suppresses the expression of key insulin signaling components, including Caveolin-1 (Cav1) and the insulin receptor β subunit (IRβ), leading to blunted downstream signaling as evidenced by impaired Akt phosphorylation.[16]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on PanK modulators and their metabolic effects.

Table 1: Effects of PanK Modulation on Metabolic Parameters

| Model System | PanK Isoform Targeted | Outcome | Quantitative Change | Reference |

|---|---|---|---|---|

| PanK4 Knockout Mice (Skeletal Muscle) | PanK4 | Glucose Uptake | Impaired during insulin stimulation and exercise | [12][14] |

| PanK4 Knockout Mice (Skeletal Muscle) | PanK4 | Acetyl-CoA Levels | Significantly increased | [12][13] |

| PanK1 Deletion in ob/ob Mice | PanK1 | Hyperglycemia & Hyperinsulinemia | Reduced, despite persistent insulin resistance | [15] |

| INS-1 Cells (Insulin Receptor Knockdown) | N/A (IRβ targeted) | Glucose-Stimulated Insulin Secretion | Significantly reduced | [17][18] |

| INS-1 Cells (Insulin Receptor Knockdown) | N/A (IRβ targeted) | GLUT2 & Pdx1 mRNA Expression | Dramatically decreased | [18] |

| AML12 Cells (miR-107 Overexpression) | N/A (miR-107 targeted) | Akt Phosphorylation | Impaired upon insulin stimulation |[16] |

Table 2: Inhibitory Activity (IC₅₀) of a Tricyclic PanK Inhibitor (Compound 7)

| PanK Isoform | HTS Assay IC₅₀ (µM) | Radiochemical Assay IC₅₀ (nM) | Reference |

|---|---|---|---|

| PanK1β | 0.15 | 70 ± 1.1 | [4] |

| PanK2 | 0.14 | 92 ± 2.0 | [4] |

| PanK3 | 0.08 | 25 ± 1.8 |[4] |

Detailed Experimental Protocols

6.1 PanK Enzymatic Activity Assay (Radiochemical Method) This protocol measures the transfer of radiolabeled phosphate (B84403) from ATP to pantothenate.

-

Reaction Mixture Preparation: Prepare a master mix in 0.1 M Tris·HCl (pH 7.5) containing 10 mM MgCl₂, 2.5 mM ATP, and 45 µM d-[1-¹⁴C]pantothenate.[19][20]

-

Inhibitor/Activator Addition: Add the test compound (e.g., PanK inhibitor) at the desired concentration to the reaction tubes. Include appropriate vehicle controls.

-

Enzyme Addition: Initiate the reaction by adding a specified amount of purified PanK enzyme (e.g., 5 nM of human PanK3) to the mixture.[20] The total reaction volume is typically 40 µL.[19]

-

Incubation: Incubate the reaction mixture at 37°C for 10-15 minutes. Ensure the reaction is within the linear range.[19]

-

Reaction Termination: Stop the reaction by adding a small volume of 10% (v/v) acetic acid or by spotting the mixture onto a DE-81 filter paper disc and immersing it in ethanol.[20]

-

Quantification: The unreacted [¹⁴C]pantothenate is washed away, and the resulting radioactive product, [¹⁴C]phosphopantothenate, retained on the filter is quantified using a scintillation counter.[19]

6.2 Western Blotting for Insulin Signaling Pathway Activation This method assesses the phosphorylation state of key signaling proteins.

-

Cell Culture and Treatment: Culture cells (e.g., 3T3-L1 adipocytes, HepG2) to near confluence. Serum-starve cells for 16-24 hours to establish a basal signaling state. Pre-treat with PanK inhibitor for a specified duration, followed by stimulation with insulin (e.g., 100 nM) for 5-15 minutes.

-

Protein Extraction: Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Transfer: Separate 20-40 µg of protein lysate per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-p-Akt Ser473, anti-p-IRβ Tyr1150/1151) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Normalization: Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-Akt, anti-IRβ) to normalize the phosphoprotein signal to the total amount of the target protein.[21]

6.3 Cell-Based Glucose Uptake Assay This protocol measures the rate of glucose transport into cells.

-

Cell Preparation: Plate cells (e.g., L6 skeletal muscle cells, INS-1) in 12- or 24-well plates. Differentiate myoblasts to myotubes or adipocytes as required.

-

Starvation and Treatment: Serum-starve the cells for 3-4 hours in Krebs-Ringer-HEPES (KRH) buffer. Treat with the PanK inhibitor or vehicle, followed by stimulation with or without insulin (e.g., 1 nmol/L) for 30 minutes.[22]

-

Glucose Uptake: Initiate glucose uptake by adding KRH buffer containing ³[H]-2-deoxy-d-glucose (a non-metabolizable glucose analog) and unlabeled 2-deoxy-d-glucose. Incubate for 5-10 minutes.

-

Termination and Lysis: Stop the uptake by washing the cells rapidly three times with ice-cold PBS. Lyse the cells with 0.1 M NaOH or 0.1% SDS.

-

Quantification: Transfer a portion of the lysate to a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

-

Normalization: Use a parallel set of wells to perform a protein assay (BCA) on the cell lysate to normalize the radioactive counts to the amount of protein per well.[22]

Visualizations: Pathways and Workflows

References

- 1. Physiological roles of the pantothenate kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. p53-dependent regulation of metabolic function through transcriptional activation of pantothenate kinase-1 gene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are PanK modulators and how do they work? [synapse.patsnap.com]

- 4. A High-Throughput Screen Reveals New Small-Molecule Activators and Inhibitors of Pantothenate Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Deregulated Coenzyme A, Loss of Metabolic Flexibility and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pantothenate kinase activation relieves coenzyme A sequestration and improves mitochondrial function in a propionic acidemia mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sensing the Insulin Signaling Pathway with an Antibody Array - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Insulin Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 9. Far-western Blotting Detection of the Binding of Insulin Receptor Substrate to the Insulin Receptor [bio-protocol.org]

- 10. Far-western Blotting Detection of the Binding of Insulin Receptor Substrate to the Insulin Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. PanK4 Identified as a Regulator of Glucose and Lipid Meta | DZD - Deutsches Zentrum für Diabetesforschung [dzd-ev.de]

- 13. metabolon.com [metabolon.com]

- 14. Pantothenate kinase 4 controls skeletal muscle substrate metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Small molecule modulators of PanK (SJ-18-0046) | St. Jude Research [stjude.org]

- 16. P53/PANK1/miR‐107 signalling pathway spans the gap between metabolic reprogramming and insulin resistance induced by high‐fat diet - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Knocking down Insulin Receptor in Pancreatic Beta Cell lines with Lentiviral-Small Hairpin RNA Reduces Glucose-Stimulated Insulin Secretion via Decreasing the Gene Expression of Insulin, GLUT2 and Pdx1 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Knocking down Insulin Receptor in Pancreatic Beta Cell lines with Lentiviral-Small Hairpin RNA Reduces Glucose-Stimulated Insulin Secretion via Decreasing the Gene Expression of Insulin, GLUT2 and Pdx1 [pubmed.ncbi.nlm.nih.gov]

- 19. pnas.org [pnas.org]

- 20. A therapeutic approach to pantothenate kinase associated neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Effects of angiotensin-converting enzyme inhibitors on glucose uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

The Indirect Impact of Pantothenate Kinase-IN-2 on Mitochondrial Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pantothenate kinase (PanK) is a critical enzyme in the biosynthesis of Coenzyme A (CoA), a vital cofactor for numerous metabolic processes, including mitochondrial function. While the mitochondrial isoform, PANK2, is directly linked to mitochondrial integrity, the role of the cytosolic and nuclear isoforms, PanK1 and PanK3, in mitochondrial health is less direct but nonetheless significant. This technical guide explores the potential impact of Pantothenate kinase-IN-2, a potent inhibitor of PanK1 and PanK3, on mitochondrial function. Drawing upon the established roles of PanK isoforms in maintaining cellular CoA homeostasis and the intricate crosstalk between cytosolic and mitochondrial CoA pools, we present a scientifically-grounded hypothesis on the indirect mechanisms by which inhibiting cytosolic PanK activity could influence mitochondrial bioenergetics. This document provides a comprehensive overview of the underlying signaling pathways, summarizes relevant quantitative data from studies on PanK deficiency, and offers detailed experimental protocols for investigating these effects.

Introduction to Pantothenate Kinases and Coenzyme A Biosynthesis

Coenzyme A (CoA) is an essential cofactor in all living organisms, acting as a carrier of acyl groups and playing a central role in the citric acid cycle, fatty acid metabolism, and numerous other anabolic and catabolic pathways. The biosynthesis of CoA is a five-step process that begins with the phosphorylation of pantothenate (vitamin B5) by pantothenate kinase (PanK). This initial step is the rate-limiting step in the entire pathway. In mammals, there are four isoforms of PanK encoded by three distinct genes: PANK1 (yielding PanK1α and PanK1β), PANK2, and PANK3. These isoforms exhibit different subcellular localizations and regulatory properties, suggesting distinct roles in maintaining cellular CoA homeostasis.

-

PanK1α and PanK1β: Primarily located in the cytosol and nucleus.

-

PANK2: The only isoform localized to the mitochondria.[1] Mutations in the PANK2 gene are the cause of Pantothenate Kinase-Associated Neurodegeneration (PKAN), a rare neurological disorder characterized by severe mitochondrial dysfunction.[2]

-

PanK3: Predominantly found in the cytosol.

This compound: A Selective Inhibitor of PanK1 and PanK3

This compound is a small molecule inhibitor with high potency against the cytosolic isoforms PanK1 and PanK3. Its inhibitory activity is summarized in the table below.

| Target | IC50 (µM) |

| PanK1 | 0.14 |

| PanK3 | 0.36 |

Table 1: Inhibitory activity of this compound.[3]

Given its selectivity for the cytosolic isoforms, this compound serves as a valuable tool for dissecting the specific roles of PanK1 and PanK3 in cellular metabolism and for exploring the consequences of disrupting the cytosolic CoA pool.

The Hypothesized Indirect Impact of this compound on Mitochondrial Function

While this compound does not directly target the mitochondrial PANK2, its inhibition of cytosolic PanK1 and PanK3 is hypothesized to indirectly impact mitochondrial function through the following mechanisms:

-

Disruption of Cytosolic CoA Synthesis: Inhibition of PanK1 and PanK3 will lead to a depletion of the cytosolic CoA pool. This can have widespread metabolic consequences, including effects on fatty acid synthesis and protein acetylation.

-

Altered Substrate Supply for Mitochondria: The cytosolic and mitochondrial CoA pools are interconnected. Although mitochondria have their own CoA biosynthesis machinery with PANK2, they also rely on the import of substrates from the cytosol. A reduction in cytosolic CoA could limit the availability of essential molecules that are transported into the mitochondria for energy production.

-

Impaired Mitochondrial Quality Control: Recent studies have shown a link between cytosolic acetyl-CoA levels and mitophagy, the selective degradation of damaged mitochondria. A reduction in cytosolic acetyl-CoA, a downstream product of CoA, can trigger mitophagy. Chronic disruption of cytosolic CoA homeostasis by this compound could therefore lead to dysregulated mitochondrial turnover.

The following diagram illustrates the proposed signaling pathway:

Caption: Hypothesized impact of this compound on mitochondria.

Quantitative Data from PanK Deficiency Models

Direct experimental data on the mitochondrial effects of this compound is currently unavailable. However, studies on genetic models of PanK deficiency provide valuable insights into the consequences of impaired CoA biosynthesis on mitochondrial function. The following table summarizes key findings from studies on PANK2 knockout mice and patient-derived cells.

| Parameter | Model System | Observation | Reference |

| Mitochondrial Membrane Potential | PANK2 knockout mouse neurons | Altered (decreased) | [2] |

| Mitochondrial Respiration | PANK2 knockout mouse brain mitochondria | Defective (decreased state 3 respiration) | [2] |

| ATP Levels | PANK2 knockout mouse-derived cells | Reduced | [2] |

| Mitochondrial Morphology | PANK2 knockout mouse neurons | Swollen mitochondria with remodeled cristae | [2] |

| Reactive Oxygen Species (ROS) | PKAN patient-derived neurons | Increased production | [4] |

Table 2: Mitochondrial defects observed in PANK2 deficiency models.

Detailed Experimental Protocols

To investigate the hypothesized impact of this compound on mitochondrial function, the following experimental protocols are recommended.

Cell Culture and Treatment

-

Cell Lines: Use relevant cell lines, such as primary neurons, astrocytes, or immortalized cell lines like SH-SY5Y or HepG2.

-

Culture Conditions: Maintain cells in standard culture conditions (e.g., 37°C, 5% CO2) in appropriate media.

-

Treatment: Treat cells with a range of concentrations of this compound (e.g., 0.1 µM to 10 µM) for various time points (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) should be included in all experiments.

Measurement of Mitochondrial Respiration

The Seahorse XF Analyzer is a standard tool for assessing mitochondrial respiration.

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate.

-

Inhibitor Treatment: Treat cells with this compound as described above.

-

Assay Procedure:

-

Replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine).

-

Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A.

-

Measure the oxygen consumption rate (OCR) at baseline and after each injection.

-

-

Data Analysis: Calculate key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

The experimental workflow is illustrated below:

Caption: Workflow for assessing mitochondrial respiration.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

-

Cell Treatment: Treat cells with this compound in a multi-well plate.

-

Staining: Incubate cells with a fluorescent dye sensitive to ΔΨm, such as TMRM (tetramethylrhodamine, methyl ester) or JC-1.

-

Imaging/Flow Cytometry:

-

For TMRM, acquire images using a fluorescence microscope or measure fluorescence intensity using a plate reader or flow cytometer. A decrease in TMRM fluorescence indicates depolarization of the mitochondrial membrane.

-

For JC-1, the ratio of red (J-aggregates in healthy mitochondria) to green (monomers in depolarized mitochondria) fluorescence can be measured by flow cytometry or a fluorescence plate reader.

-

-

Data Analysis: Quantify the changes in fluorescence intensity or the red/green fluorescence ratio to determine the effect of the inhibitor on ΔΨm.

Measurement of Cellular ATP Levels

-

Cell Lysis: After treatment with this compound, lyse the cells to release ATP.

-

Luciferase-Based Assay: Use a commercial ATP assay kit based on the luciferin-luciferase reaction. The amount of light produced is directly proportional to the ATP concentration.

-

Measurement: Measure the luminescence using a luminometer.

-

Data Normalization: Normalize the ATP levels to the total protein concentration in each sample.

Conclusion and Future Directions

This compound, as a specific inhibitor of the cytosolic PanK1 and PanK3 isoforms, presents a unique opportunity to investigate the intricate relationship between cytosolic CoA metabolism and mitochondrial function. While direct evidence is currently lacking, a strong scientific rationale suggests that disruption of the cytosolic CoA pool by this inhibitor could indirectly lead to mitochondrial dysfunction. The experimental protocols outlined in this guide provide a framework for testing this hypothesis. Future research should focus on elucidating the precise molecular mechanisms of crosstalk between the cytosolic and mitochondrial CoA pools and on validating the potential mitochondrial effects of this compound in various cellular and in vivo models. Such studies will not only enhance our understanding of fundamental cellular metabolism but also inform the development of therapeutic strategies targeting pantothenate kinases for a range of diseases.

References

- 1. Regulation of coenzyme A levels by degradation: the ‘Ins and Outs’ - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation of human mitochondrial pantothenate kinase 2 by palmitoylcarnitine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evidence for a Conserved Function of Eukaryotic Pantothenate Kinases in the Regulation of Mitochondrial Homeostasis and Oxidative Stress [mdpi.com]

- 4. Physiological roles of the pantothenate kinases - PMC [pmc.ncbi.nlm.nih.gov]

Probing the Selectivity of Pantothenate Kinase-IN-2: An In-Depth Technical Overview

For Immediate Release

Shanghai, China – December 12, 2025 – This technical guide addresses the current understanding of the cellular targets of Pantothenate kinase-IN-2, a potent inhibitor of Pantothenate kinases 1 and 3 (PanK1/3). This document is intended for researchers, scientists, and drug development professionals interested in the specificity and potential polypharmacology of this chemical probe. While extensive data on its on-target effects are available, a comprehensive public profile of its off-target interactions remains to be fully elucidated.

This compound has been identified as a valuable tool for studying the roles of PanK1 and PanK3 in cellular metabolism and disease. However, a thorough understanding of any cellular targets beyond these primary enzymes is critical for the accurate interpretation of experimental results and for the assessment of its therapeutic potential.

On-Target Activity of this compound

This compound demonstrates potent inhibition of two isoforms of pantothenate kinase, the initial and rate-limiting enzyme in the biosynthesis of Coenzyme A. The inhibitory concentrations for these primary targets are well-documented.

| Target | IC50 (μM) | Reference |

| PanK1 | 0.14 | [1] |

| PanK3 | 0.36 | [1] |

Table 1: In vitro inhibitory activity of this compound against its primary targets.

Cellular Targets Beyond PanK1/3: An Uncharted Landscape

A comprehensive search of the scientific literature and publicly available databases did not yield a specific, large-scale kinome scan or a broad panel screening dataset for this compound. Such studies are crucial for identifying potential off-target interactions that could contribute to the compound's cellular phenotype or lead to unexpected toxicities.

While data on a different pantothenate kinase modulator, PZ-2891, has shown it to be highly selective across a panel of 468 mammalian kinases, similar detailed selectivity profiling for this compound is not currently in the public domain.[2] The primary publication describing this compound, by Sharma et al. in the Journal of Medicinal Chemistry (2015), focuses on its discovery and on-target characterization.[1][3]

Methodologies for Off-Target Identification

To fully characterize the selectivity profile of a small molecule inhibitor like this compound, a combination of in vitro and in-cell methodologies is typically employed.

In Vitro Kinase Profiling

A standard approach involves screening the compound against a large panel of purified kinases to determine its inhibitory activity at a fixed concentration, followed by dose-response studies for any identified "hits".

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess target engagement in a cellular context. It measures the thermal stabilization of proteins upon ligand binding. This method can be used to confirm on-target engagement and identify novel binders in an unbiased manner when coupled with proteomics.

Chemical Proteomics

Affinity-based chemical proteomics is another unbiased approach to identify cellular targets. An immobilized version of the inhibitor is used to capture interacting proteins from cell lysates, which are then identified by mass spectrometry.

Signaling Pathways and Logical Relationships

Given the absence of specific off-target data for this compound, a diagram of affected signaling pathways beyond the direct inhibition of Coenzyme A biosynthesis cannot be constructed. The primary and well-established role of PanK is the phosphorylation of pantothenate (Vitamin B5), the first step in the universal pathway for Coenzyme A biosynthesis.

Conclusion and Future Directions

This compound is a well-characterized inhibitor of PanK1 and PanK3. However, the broader scientific community would greatly benefit from the public dissemination of a comprehensive selectivity profile for this compound. Such data would be invaluable for researchers relying on this tool to probe the biology of Coenzyme A metabolism and its role in various disease states. Future work should focus on performing and publishing the results of large-scale kinome profiling and unbiased cellular target engagement studies to fully map the interaction landscape of this compound.

References

Pantothenate Kinase-IN-2: A Technical Guide for the Investigation of PKAN Pathophysiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pantothenate Kinase-Associated Neurodegeneration (PKAN) is a rare, autosomal recessive disorder resulting from mutations in the PANK2 gene.[1][2] This gene encodes pantothenate kinase 2 (PanK2), a critical enzyme that catalyzes the first and rate-limiting step in the biosynthesis of coenzyme A (CoA).[1][2][3] PanK2 is the only isoform of the pantothenate kinase family localized to the mitochondria.[4][5] Its deficiency is thought to lead to a cascade of downstream effects including impaired mitochondrial function, reduced CoA levels, and subsequent iron accumulation in the basal ganglia, a hallmark of the disease.[6][7]

The study of PKAN pathophysiology and the development of potential therapeutics have been hampered by a lack of specific molecular tools to probe the CoA biosynthetic pathway. While PKAN is caused by defects in PANK2, the other pantothenate kinase isoforms, PanK1 and PanK3, remain functional. This presents a therapeutic hypothesis that modulating the activity of the remaining isoforms could compensate for the loss of PanK2 function.